molecular formula C12H19BN2O3 B14857280 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole

Cat. No.: B14857280
M. Wt: 250.10 g/mol
InChI Key: GDAWFVBASFIKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole is an organic compound that features a unique combination of a furo[3,4-c]pyrazole core and a boronic ester group

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions yield boronic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole is unique due to its combination of a furo[3,4-c]pyrazole core and a boronic ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydrofuro[3,4-c]pyrazole

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-6-16-7-9(8)14-15(10)5/h6-7H2,1-5H3

InChI Key

GDAWFVBASFIKOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.